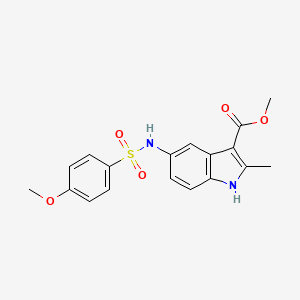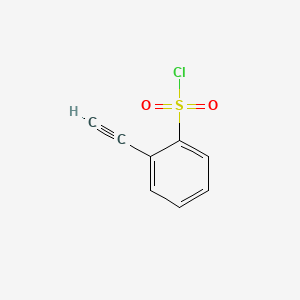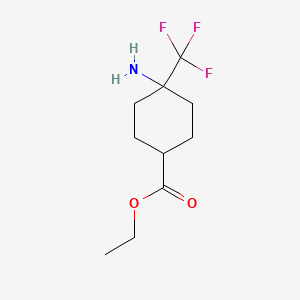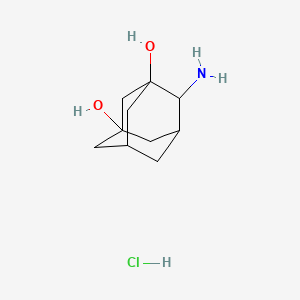![molecular formula C11H19NO3 B6605585 rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate CAS No. 2138019-15-3](/img/structure/B6605585.png)
rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate, also known as RTCMC, is a synthetic, non-steroidal compound with a wide range of applications in scientific research. It is a type of carbamate, which is an organic compound that contains a carbamate group, which is an ester of carbamic acid. RTCMC has a wide range of uses in the laboratory, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanism of action.
Aplicaciones Científicas De Investigación
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate is used in the synthesis of drugs and other compounds for scientific research. It is also used in the study of biochemical and physiological effects, and in the study of the mechanism of action. It has been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug ibuprofen, the anti-depressant fluoxetine, and the anti-cancer drug tamoxifen. It has also been used in the synthesis of other compounds such as the antifungal agent terbinafine and the anti-inflammatory agent indomethacin.
Mecanismo De Acción
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate acts as a prodrug, which means that it is converted into an active form by enzymes in the body. The active form of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate is a carbamate ester, which is a reversible inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting the enzyme, rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate can increase the amount of acetylcholine in the body, which can have a variety of effects on the body, depending on the type of drug being synthesized.
Biochemical and Physiological Effects
The effects of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate depend on the type of drug being synthesized. For example, ibuprofen, which is synthesized using rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate, is an anti-inflammatory drug that reduces inflammation in the body. Fluoxetine, which is also synthesized using rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate, is an anti-depressant drug that increases the amount of serotonin in the brain, which can help to reduce symptoms of depression. Tamoxifen, which is synthesized using rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate, is an anti-cancer drug that blocks the action of the hormone estrogen, which can help to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used to synthesize a variety of drugs and other compounds. It is also relatively stable, and can be stored for long periods of time without degradation. The main limitation of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate is that it is a racemic mixture, which means that it contains both the desired and undesired forms of the compound. This can make it difficult to obtain a pure form of the compound for experiments.
Direcciones Futuras
There are several potential future directions for research involving rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate. One potential direction is the development of new synthesis methods for rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate that can produce a pure form of the compound. Another potential direction is the development of new drugs and other compounds that can be synthesized using rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate. Additionally, research could be conducted to investigate the biochemical and physiological effects of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate, and to develop new applications for the compound. Finally, research could be conducted to investigate the mechanism of action of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate, and to develop new ways to inhibit the enzyme acetylcholinesterase.
Métodos De Síntesis
Rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate is synthesized by the reaction of tert-butyl alcohol and acetic anhydride, which yields a racemic mixture of rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is conducted at a temperature of 60-80°C and is complete in about two hours.
Propiedades
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-acetylcyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)9-5-8(9)6-12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTQNKKXRJAJAO-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)

![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)

![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)

![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
